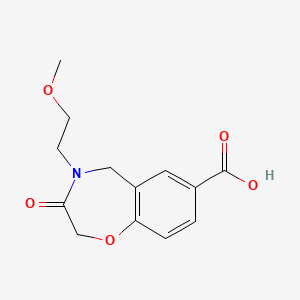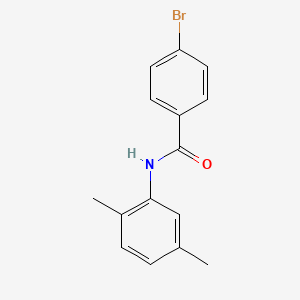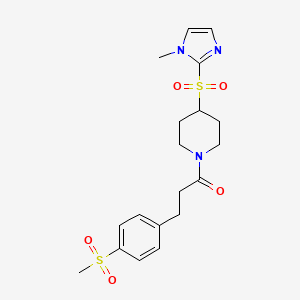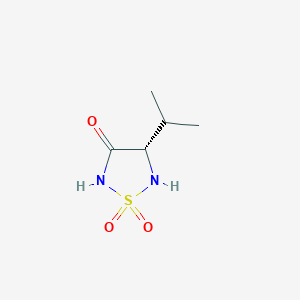
4-(2-Methoxyethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It likely contains a benzoxazepine ring, which is a seven-membered heterocyclic compound containing nitrogen and oxygen . The 2-methoxyethyl group is a common substituent in organic chemistry, known for its ether-like properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4-(2’-methoxyethyl)phenol can be synthesized by brominating 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, then causing a methoxide-bromide exchange to produce alpha-methoxy-4-hydroxyacetophenone .Aplicaciones Científicas De Investigación
Biologically Active Compounds of Plants
Carboxylic acids derived from plants, such as benzoic acid, cinnamic acid, and others, have been studied for their antioxidant, antimicrobial, and cytotoxic activities. Structure-activity relationships show that compounds like rosmarinic acid exhibit high antioxidant properties. Antimicrobial activity varies with the microbial strain and conditions, whereas cytotoxic potential is influenced by the presence of hydroxyl groups, indicating potential research applications in natural product pharmacology and chemopreventive drug development (Godlewska-Żyłkiewicz et al., 2020).
Oxazines and Benzoxazines Chemistry
The synthesis and applications of 1,2-oxazines and 1,2-benzoxazines, related to benzoxazepines, have been reviewed, highlighting their use as chiral synthons and their significance in creating electrophilic oxazinium salts. These compounds' diverse reactions and potential as intermediates in various chemical syntheses point to their importance in medicinal chemistry and material science (Sainsbury, 1991).
Redox Mediators in Organic Pollutants Treatment
The treatment of organic pollutants using oxidoreductive enzymes and redox mediators presents an enzymatic approach to remediate various industrial effluents. This research outlines the enhanced efficiency of pollutant degradation through redox mediators, suggesting applications in environmental biotechnology and pollution control (Husain & Husain, 2007).
Chemistry and Biological Activity of Benzazepines
The structure-activity relationships of 3-benzazepines indicate their cytotoxic properties against certain cancer cells and potential as multidrug resistance (MDR) reversal agents. This underscores their relevance in cancer research, particularly in studying MDR mechanisms and developing new anticancer agents (Kawase et al., 2000).
Betalains: Chemistry and Biochemistry
Betalains, derived from plants, have been identified in various families under the Caryophyllales order. These compounds, related structurally to the query compound through their biosynthesis and chemical diversity, offer insights into natural dye applications, antioxidant properties, and potential for creating novel functional materials (Khan & Giridhar, 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(2-methoxyethyl)-3-oxo-5H-1,4-benzoxazepine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-5-4-14-7-10-6-9(13(16)17)2-3-11(10)19-8-12(14)15/h2-3,6H,4-5,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBFLZCZNMPAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C=CC(=C2)C(=O)O)OCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Piperidine-1-sulfonyl)benzoyl]piperidine](/img/structure/B2982440.png)
![3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol](/img/structure/B2982441.png)
![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2982443.png)
![N-({1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcar boxamide](/img/structure/B2982446.png)



![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2982453.png)
![4-{[3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl]methyl}-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2982454.png)


![8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B2982459.png)
![N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2982460.png)